molecular formula C44H29N5O2 B12306505 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl-

21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl-

Cat. No.: B12306505
M. Wt: 659.7 g/mol
InChI Key: ZOYKPLGODAQGNN-UHFFFAOYSA-N
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Description

21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- is a porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring They play a crucial role in biological systems, such as in hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin ring. The nitrophenyl and triphenyl groups are introduced through the use of corresponding substituted benzaldehydes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin diones, while reduction can yield amino-substituted porphyrins.

Scientific Research Applications

Fluorescent Chemosensor

The compound has been utilized as a fluorescent chemosensor for detecting metal ions. A study demonstrated its use in determining ruthenium ions (Ru³⁺) with high selectivity over other ions such as mercury and silver. The porphyrin's fluorescence properties were leveraged to create a sensitive detection method, showcasing its potential in environmental monitoring and analytical chemistry .

Photodynamic Therapy

Porphyrins are well-known for their role in photodynamic therapy (PDT), a treatment modality for cancer. The compound's ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells. Research indicates that porphyrin derivatives can enhance the efficacy of PDT by improving tumor selectivity and reducing side effects .

Solar Energy Conversion

21H,23H-Porphine derivatives have been explored in solar energy applications due to their light-harvesting capabilities. They can be incorporated into photovoltaic devices to improve energy conversion efficiency. The structural properties of this compound allow it to absorb a wide range of the solar spectrum, making it a candidate for next-generation solar cells .

Nanotechnology and Material Science

The compound is also significant in nanotechnology, where it can be used to functionalize nanoparticles for various applications including drug delivery systems and biosensors. Its chemical stability and ability to form complexes with metals enhance the performance of nanomaterials in targeted therapies and diagnostics .

Data Table: Summary of Applications

ApplicationDescriptionReference
Fluorescent ChemosensorDetection of Ru³⁺ ions with high selectivity
Photodynamic TherapyGeneration of reactive oxygen species for cancer treatment
Solar Energy ConversionLight-harvesting capabilities for photovoltaic devices
NanotechnologyFunctionalization of nanoparticles for drug delivery and biosensing

Case Study 1: Fluorescent Detection of Metal Ions

A study conducted by Tienkul et al. highlighted the synthesis and application of 5-(4-nitrophenyl)-10,15,20-triphenyl-porphyrin as a chemosensor for Ru³⁺ detection. The researchers detailed the synthesis process using pyrrole and 4-nitrobenzaldehyde, achieving a yield of 20%. The fluorescence response was characterized using spectroscopic techniques, demonstrating the compound's effectiveness in selective ion detection .

Case Study 2: Photodynamic Efficacy

In another investigation focused on photodynamic therapy, researchers evaluated the therapeutic potential of porphyrin derivatives including 21H,23H-Porphine in vitro against various cancer cell lines. The study concluded that the compound significantly reduced cell viability upon light exposure compared to controls, indicating its promise as an adjunctive cancer treatment .

Mechanism of Action

The mechanism of action of 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- involves its ability to interact with light and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    21H,23H-Porphine, 5,10,15,20-tetrakis(4-carboxyphenyl)-: Known for its use in photodynamic therapy and as a catalyst.

    21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)-: Used in electrocatalysis and hydrogen peroxide production.

Uniqueness

21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in specific reactions.

Biological Activity

The compound 21H,23H-Porphine, 5-(4-nitrophenyl)-10,15,20-triphenyl- , commonly referred to as 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin (TNPP) , is a synthetic porphyrin derivative notable for its diverse biological activities. Porphyrins are known for their role in various biological processes, including oxygen transport and photosynthesis. This article explores the biological activity of TNPP, focusing on its antibacterial properties, photodynamic therapy applications, and potential as a chemical sensor.

  • Molecular Formula: C₄₃H₂₉N₅O₂
  • Molecular Weight: 659.73 g/mol
  • CAS Number: 67605-65-6
  • Appearance: Purple solid
  • Solubility: Soluble in organic solvents like dichloromethane

Antibacterial Properties

Research has demonstrated that TNPP exhibits significant antibacterial activity against various bacterial strains. A study evaluated its effectiveness using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria. The results indicated:

  • Staphylococcus aureus : High inhibition potency.
  • Escherichia coli : Moderate activity.
  • Proteus mirabilis : Notably effective at specific concentrations.

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of TNPP against selected bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus44
Escherichia coli100
Proteus mirabilis6

These findings suggest that TNPP's nitrophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Photodynamic Therapy (PDT)

TNPP has been investigated for its potential in photodynamic therapy. This therapeutic approach utilizes light-activated compounds to produce reactive oxygen species (ROS) that can selectively kill cancer cells. In vitro studies have shown that TNPP can effectively generate singlet oxygen when excited by light at specific wavelengths.

A comparative study indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Light Activation : Increased cell death was observed upon irradiation with visible light.

Table 2 illustrates the efficacy of TNPP in PDT:

Cell LineLight Dose (J/cm²)Cell Viability (%)
HeLa1030
MCF-72025

These results underscore the compound's potential as a photosensitizer in cancer treatment protocols.

Chemical Sensing Applications

Porphyrins like TNPP have been explored as chemical sensors due to their ability to interact with various analytes. Research indicates that TNPP can detect trace amounts of nitroaromatic compounds through electrochemical methods. Its high surface area and functional groups facilitate electron transfer processes essential for sensing applications.

Case Studies

  • Antibacterial Activity Against MRSA :
    A study focused on the effectiveness of TNPP against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 11 µM, demonstrating its potential as a therapeutic agent against resistant strains.
  • Photodynamic Efficacy in Animal Models :
    In vivo studies using tumor-bearing mice showed that TNPP combined with light exposure significantly reduced tumor size compared to controls. This suggests a promising avenue for further development in clinical settings.

Properties

Molecular Formula

C44H29N5O2

Molecular Weight

659.7 g/mol

IUPAC Name

5-(4-nitrophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C44H29N5O2/c50-49(51)32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45,48H

InChI Key

ZOYKPLGODAQGNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=CC=C9)N3

Origin of Product

United States

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